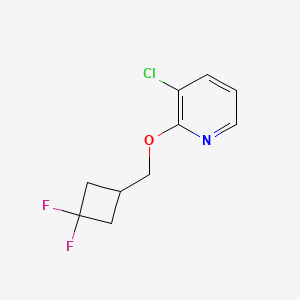

![molecular formula C13H23NO3 B2743102 tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate CAS No. 1335031-85-0](/img/structure/B2743102.png)

tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NHCOO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis due to their stability and ease of removal .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis route for “tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would consist of a carbamate group attached to a tert-butyl group. The exact structure of “this compound” would include a cycloheptyl group with a formyl group at the 2-position .Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed to give the corresponding amines, or they can react with nucleophiles to give substituted carbamates .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific chemical structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación

Enantioselective Synthesis of Nucleotides Analogues

One important application involves the enantioselective synthesis of carbocyclic analogues of nucleotides. The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, closely related to the specified compound, has been identified as a crucial intermediate in the synthesis of these analogues. The crystal structure of this intermediate supports its utility in reproducing the desired substitution pattern of the cyclopentane ring, mimicking that of β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Development of Chemosensors

Another significant application is in the development of chemosensors. Benzothiazole-modified carbazole derivatives with tert-butyl groups, similar in structure to the compound of interest, have demonstrated the ability to form organogels in specific solvents. These gels, particularly the xerogel-based films, emit strong blue light and can detect volatile acid vapors like TFA, HCl, HNO3, formic acid, and acetic acid. This highlights the compound's role in creating efficient fluorescent sensory materials for chemical sensing (Sun et al., 2015).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including derivatives of the tert-butyl carbamate, act as N-(Boc) nitrone equivalents in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as building blocks. These compounds undergo reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their versatility in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-8-6-4-5-7-10(11)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXWXYLRAYWJGA-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743021.png)

![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)

![7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2743038.png)

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)